molecular formula C23H29N3O3 B085767 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- CAS No. 14642-97-8

2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-

Cat. No. B085767
CAS RN: 14642-97-8
M. Wt: 395.5 g/mol
InChI Key: MCIBUHUQBGONQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- is not fully understood. However, it is believed to exert its antibacterial and antifungal activities by inhibiting the synthesis of cell wall components. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

Studies have shown that 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- can have both beneficial and detrimental effects on biochemical and physiological processes. The compound has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. However, it has also been shown to have toxic effects on certain human cell lines, indicating the need for further research into its safety and efficacy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- in lab experiments is its potential as a catalyst in organic synthesis. The compound has also been found to exhibit potent antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics. However, its toxicity to certain human cell lines may limit its use in certain applications.

Future Directions

There are numerous future directions for research into 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-. One potential area of study is the development of new antibiotics based on this compound. Another area of research could focus on the use of the compound as a catalyst in organic synthesis. Further studies into the mechanism of action and safety of the compound are also needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- can be achieved through a multistep reaction process. The first step involves the reaction of 2,5-dioxo-pyrrolidin-1-yl acetate with benzylamine, followed by the reaction of the resulting compound with isopropylamine. The final step involves the reaction of the product with oxalyl chloride and triethylamine to yield the desired compound.

Scientific Research Applications

2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities. The compound has also been studied for its potential use as a catalyst in organic synthesis.

properties

CAS RN

14642-97-8

Product Name

2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

4-amino-7-benzyl-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-triene-5,8-dione

InChI

InChI=1S/C23H29N3O3/c1-15(2)21-20(24)23(28)26-19(14-17-6-4-3-5-7-17)22(27)25-13-12-16-8-10-18(29-21)11-9-16/h3-11,15,19-21H,12-14,24H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

MCIBUHUQBGONQR-UHFFFAOYSA-N

SMILES

CC(C)C1C(C(=O)NC(C(=O)NCCC2=CC=C(O1)C=C2)CC3=CC=CC=C3)N

Canonical SMILES

CC(C)C1C(C(=O)NC(C(=O)NCCC2=CC=C(O1)C=C2)CC3=CC=CC=C3)N

synonyms

4-Amino-7-benzyl-3-isopropyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,1(14),15-triene-5,8-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.